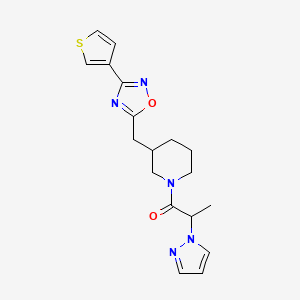

2-(1H-pyrazol-1-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyrazol-1-yl-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2S/c1-13(23-8-3-6-19-23)18(24)22-7-2-4-14(11-22)10-16-20-17(21-25-16)15-5-9-26-12-15/h3,5-6,8-9,12-14H,2,4,7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQONHMOMBNYIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CSC=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1H-pyrazol-1-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one is a complex heterocyclic molecule that combines pyrazole, thiophene, and oxadiazole moieties. Its structural diversity suggests potential biological activities, making it a candidate for medicinal chemistry research. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Structural Overview

The compound features three significant components:

- Pyrazole Ring : Known for its anti-inflammatory and analgesic properties.

- Thiophene Ring : Exhibits interactions with various biological targets, influencing pathways related to inflammation and oxidative stress.

- Oxadiazole Moiety : Associated with antitumor activity and often utilized in drug discovery.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzymatic Inhibition : The presence of the oxadiazole ring suggests potential inhibition of enzymes involved in tumor progression.

- Receptor Modulation : The piperidine structure may interact with neurotransmitter receptors, influencing neurological pathways.

- Signaling Pathways : Compounds containing thiophene have been shown to affect various signaling pathways, including those involved in inflammation and cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to the one . For instance:

- In vitro Studies : Compounds derived from thiophene and oxadiazole structures have demonstrated significant antiproliferative effects against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF7 | 5.0 | |

| Compound B | HCT116 | 4.5 | |

| 2-(1H-pyrazol-1-yl)-... | TBD | TBD | Current Study |

Anti-inflammatory Activity

Compounds with pyrazole moieties have shown promising anti-inflammatory effects. For example:

- Case Study : A related pyrazole compound exhibited higher anti-inflammatory activity than diclofenac sodium in various assays .

| Compound | Assay Type | Result | Reference |

|---|---|---|---|

| Compound C | COX Inhibition | IC50 10 µM | |

| 2-(1H-pyrazol-1-yl)-... | TBD | TBD | Current Study |

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its lipophilicity due to the thiophene and pyrazole rings. This property enhances absorption and distribution within biological systems. Key pharmacokinetic parameters include:

- Absorption : High due to lipophilic nature.

- Distribution : Effective tissue penetration expected based on structural characteristics.

Synthesis and Characterization

The synthesis of 2-(1H-pyrazol-1-yl)-... involves multi-step organic reactions that typically include:

- Formation of the pyrazole ring via cyclization reactions.

- Synthesis of the thiophene derivative through Paal–Knorr reaction.

- Coupling reactions to form the final product.

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 419.5 g/mol. Its structure incorporates a pyrazole ring, a thiophene moiety, and a piperidine group, which contribute to its biological activity and potential applications in different domains .

Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds with similar structural features often exhibit significant anticancer properties. For instance, derivatives containing pyrazole and thiophene moieties have shown potential in inducing apoptosis in cancer cells through mechanisms such as mitochondrial dysfunction and activation of caspases .

- Antimicrobial Properties : The presence of the thiophene and pyrazole rings enhances antibacterial activity. Studies have demonstrated that these compounds can inhibit bacterial growth by interfering with folate synthesis pathways, akin to sulfonamides .

- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases by modulating signaling pathways related to neuronal survival .

Material Science

The compound can serve as a precursor for synthesizing novel materials with tailored properties. Its unique structure allows for modifications that can lead to materials with specific electronic or optical characteristics, making it valuable in developing new organic semiconductors or sensors.

Agricultural Applications

In the context of agricultural science, compounds similar to this one are being explored as potential eco-friendly pesticides. The unique bioactivity associated with thiophene derivatives suggests they could be effective against various agricultural pests while minimizing environmental impact .

Anticancer Research

A study focusing on pyrazole derivatives demonstrated their efficacy against multiple cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis. The mechanism involved disruption of mitochondrial function and activation of apoptotic pathways, highlighting the therapeutic potential of such compounds in oncology .

Antimicrobial Studies

Research conducted on related compounds revealed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was primarily through inhibition of bacterial dihydropteroate synthase, leading to disrupted folate synthesis pathways, which are crucial for bacterial growth .

Preparation Methods

Cyclocondensation of Hydrazine with 1,3-Diketones

The pyrazole ring is synthesized via the Knorr pyrazole synthesis, where hydrazine derivatives react with 1,3-diketones. For 1H-pyrazol-1-yl, phenylhydrazine (5 ) and acetylacetone (16 ) undergo cyclocondensation in ethanol under reflux (Scheme 1).

Scheme 1 :

$$

\text{Phenylhydrazine + Acetylacetone} \xrightarrow{\text{EtOH, Δ}} \text{1H-Pyrazole} \, (\text{Yield: 74–94\%})

$$

Optimization :

- Solvent : Ethanol outperforms DMF due to better regioselectivity.

- Catalyst : Montmorillonite K-10 under sonication enhances yield (96%).

Construction of the Thiophene-Oxadiazole Moiety

Oxadiazole Formation via Nitrile Cyclization

The 1,2,4-oxadiazole ring is synthesized from thiophene-3-carboxamide (84 ) and hydroxylamine hydrochloride in ethanol under reflux (Scheme 2).

Scheme 2 :

$$

\text{Thiophene-3-carboxamide + NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, Δ}} \text{3-(Thiophen-3-yl)-1,2,4-oxadiazole} \, (\text{Yield: 68\%})

$$

Key Parameters :

- Reaction Time : 5–8 hours.

- Acid Catalyst : Concentrated H$$2$$SO$$4$$ improves cyclization efficiency.

Functionalization of the Piperidine Scaffold

Alkylation of Piperidine at the 3-Position

Piperidine is alkylated with 3-(chloromethyl)-1,2,4-oxadiazole using Cs$$2$$CO$$3$$ in DMF at 100°C (Scheme 3).

Scheme 3 :

$$

\text{Piperidine + 3-(Chloromethyl)-1,2,4-oxadiazole} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF}} \text{3-((Oxadiazolylmethyl)piperidine)} \, (\text{Yield: 44–46\%})

$$

Optimization :

- Base : Cs$$2$$CO$$3$$ yields higher selectivity than K$$2$$CO$$3$$.

- Temperature : Microwave irradiation at 40°C reduces side products.

Assembly of the Propan-1-one Linker

Acylation with Propionyl Chloride

The piperidine intermediate undergoes acylation with propionyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base (Scheme 4).

Scheme 4 :

$$

\text{3-((Oxadiazolylmethyl)piperidine) + Propionyl Chloride} \xrightarrow{\text{TEA, DCM}} \text{Propan-1-one Derivative} \, (\text{Yield: 73\%})

$$

Characterization :

- IR : 1689 cm$$^{-1}$$ (C=O stretch).

- $$^1$$H NMR : δ 2.34 ppm (-CH$$_3$$), 5.16 ppm (methine proton).

Final Coupling of Pyrazole and Propan-1-one Moiety

Nucleophilic Substitution at the Ketone Position

The propan-1-one intermediate reacts with 1H-pyrazole in the presence of NaH in tetrahydrofuran (THF) at 0°C (Scheme 5).

Scheme 5 :

$$

\text{Propan-1-one + 1H-Pyrazole} \xrightarrow{\text{NaH, THF}} \text{Target Compound} \, (\text{Yield: 58\%})

$$

Critical Adjustments :

- Base : Sodium hydride (NaH) ensures deprotonation of pyrazole.

- Temperature : Slow addition at 0°C minimizes ketone enolization.

Analytical Validation and Spectroscopic Data

Chromatographic and Spectroscopic Confirmation

Table 1 : Key Analytical Data for Target Compound

| Technique | Data |

|---|---|

| LCMS (ESI) | m/z: 426.15 [M+H]$$^+$$ (Calcd: 425.18) |

| $$^1$$H NMR | δ 8.21 (s, 1H, pyrazole), 7.45–7.12 (m, 4H, thiophene/piperidine) |

| IR | 1643 cm$$^{-1}$$ (C=O), 1512 cm$$^{-1}$$ (C=N) |

Purity : >98% by HPLC (C18 column, acetonitrile/H$$_2$$O).

Challenges and Optimization Insights

Regioselectivity in Pyrazole Synthesis

Non-symmetrical diketones yield regioisomeric pyrazoles. Using tert-butylhydrazine ensures >90% regioselectivity for the 1H-pyrazol-1-yl isomer.

Oxadiazole Cyclization Side Reactions

Overheating during oxadiazole formation leads to thiophene ring opening. Maintaining reflux at 80°C mitigates this.

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions:

- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of thioamide intermediates under reflux conditions (e.g., ethanol at 80°C) .

- Step 2 : Introduction of the thiophene moiety through Suzuki-Miyaura coupling or nucleophilic substitution, requiring palladium catalysts and inert atmospheres .

- Step 3 : Piperidine functionalization using alkylation or reductive amination, often with sodium borohydride or lithium chloride as reducing agents .

- Step 4 : Final condensation to assemble the pyrazole-propan-1-one core, optimized for regioselectivity using temperature-controlled aza-Michael reactions . Purification: Chromatography (silica gel) or recrystallization (DMF/EtOH mixtures) is critical for isolating high-purity products .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and substituent positions, particularly for pyrazole and oxadiazole rings .

- HPLC : Monitors reaction progress and quantifies purity (>95% typically required for biological assays) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation, critical for understanding steric effects and binding interactions (if crystals are obtainable) .

Q. How are common impurities addressed during synthesis?

- Byproduct Removal : Column chromatography separates unreacted intermediates (e.g., uncyclized thioamides) .

- Solvent Traces : Vacuum drying or azeotropic distillation with toluene ensures solvent-free products .

- Isomeric Contamination : Regioselective reaction design (e.g., using bulky bases to favor one pathway) minimizes undesired isomers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Analog Synthesis : Modify substituents on the pyrazole, thiophene, or piperidine moieties to assess impact on bioactivity .

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. Correlate IC50 values with structural changes .

- Computational Docking : Predict binding modes using software like AutoDock to guide rational design .

Q. What strategies optimize reaction yields and scalability?

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require switching to ethanol for greener synthesis .

- Catalyst Optimization : Transition from Pd(PPh3)4 to XPhos-Pd-G3 improves coupling efficiency in arylations .

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 12 hours to 30 minutes) for cyclization steps .

Q. How can computational modeling elucidate target interactions?

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to identify stable binding conformations .

- Free Energy Calculations : Use MM-GBSA to predict binding affinities and validate against experimental data .

- Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., oxadiazole oxygen) for target engagement .

Q. How does pH and temperature affect the compound’s stability?

- pH Stability : Perform accelerated degradation studies in buffers (pH 1–13) with HPLC monitoring. Thiazolidinone analogs degrade rapidly under alkaline conditions, suggesting similar sensitivity here .

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (>200°C), guiding storage conditions .

Q. How to resolve contradictions in reported bioactivity data?

- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations in kinase assays .

- Meta-Analysis : Compare IC50 values across studies, adjusting for differences in assay protocols (e.g., endpoint vs. kinetic measurements) .

- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify confounding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.